molecular formula C10H13Cl2FN2O2S2 B052280 Tolylfluanid CAS No. 731-27-1

Tolylfluanid

Cat. No. B052280
CAS RN: 731-27-1
M. Wt: 347.3 g/mol
InChI Key: HYVWIQDYBVKITD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tolylfluanid involves chemical processes that yield a compound effective in controlling fungal diseases. Its chemical structure, akin to other sulfamide fungicides, contributes to its effectiveness in agricultural applications. However, detailed synthesis procedures are not explicitly outlined in the available literature.

Molecular Structure Analysis

The molecular structure of tolylfluanid contributes to its biological activity and interactions with various biological systems. This is evidenced by its impact on metabolic functions, as seen in a study where dietary exposure to tolylfluanid in mice led to metabolic dysfunction and insulin resistance, likely resulting from the activation of glucocorticoid receptor signaling (Regnier et al., 2015).

Chemical Reactions and Properties

Tolylfluanid's chemical properties enable it to interact with biological systems, altering cellular functions. For instance, it has been shown to cause an increase in intracellular Ca(2+) levels in rat thymic lymphocytes, indicating its potential to disrupt cellular homeostasis (Fukunaga et al., 2015).

Physical Properties Analysis

The physical properties of tolylfluanid, such as its lipophilicity and moderate permeation rate through human skin, play a significant role in its biological impact and potential health risks. This is particularly relevant in occupational settings where skin exposure can occur, as demonstrated in a study on human skin permeation (Berthet et al., 2020).

Scientific Research Applications

1. Developmental Toxicity Study in Zebrafish

  • Summary of Application : Tolylfluanid, a phenylsulfamide fungicide, is used in agriculture and coastal industries. This study investigated the toxic effects of Tolylfluanid on the early stages of zebrafish development .
  • Methods of Application : Zebrafish embryos were exposed to different concentrations of Tolylfluanid. The survival rates, hatching rates, yolk sac morphology, body length, eye size, and motor neuron formation were observed .

2. Metabolic Dysfunction in Mice

  • Summary of Application : Tolylfluanid has been identified as a potent endocrine disruptor with the capacity to promote adipocyte differentiation and induce adipocytic insulin resistance .
  • Methods of Application : Mice were fed a normal chow diet supplemented with 100 parts per million Tolylfluanid for 12 weeks. Body weight gain, total fat mass, visceral adipose depots, glucose tolerance, insulin resistance, and metabolic inflexibility were measured .
  • Results : Mice exhibited increased body weight gain and an increase in total fat mass, with a specific augmentation in visceral adipose depots. Dietary Tolylfluanid exposure induced glucose intolerance, insulin resistance, and metabolic inflexibility .

3. Natural Attenuation in Groundwater

  • Summary of Application : The soil metabolite N,N-dimethylsulfamide (DMS) is formed from two fungicidal substances: tolylfluanid and dichlofluanid. This study investigated the natural attenuation of DMS concentrations over time and distance in groundwater .
  • Methods of Application : Extensive real-world data from three case studies of drinking water catchment areas in Germany were analyzed. Analyses using monitoring data and combined modeling approaches were performed to obtain comparable results .
  • Results : The results show total attenuation factors of 12–93 from leachate at 1 m depth down to monitoring wells—close to raw water collection. If concentration attenuation further downwards to collected raw water is considered, the overall attenuation factor is even higher (40–246) .

4. Maximum Residue Levels Review

  • Summary of Application : The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance tolylfluanid .
  • Methods of Application : This application involves a review process conducted by the EFSA .
  • Results : The results of this review are not specified in the search results .

5. Pesticide Risk Assessment

  • Summary of Application : The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of the active substance tolylfluanid .
  • Methods of Application : This application involves a review process conducted by the EFSA .
  • Results : The results of this review are not specified in the search results .

6. Endocrine Disruption and Metabolic Dysfunction

  • Summary of Application : Tolylfluanid has been identified as a potent endocrine disruptor with the capacity to promote adipocyte differentiation and induce adipocytic insulin resistance .
  • Methods of Application : Mice were fed a normal chow diet supplemented with 100 parts per million Tolylfluanid for 12 weeks. Body weight gain, total fat mass, visceral adipose depots, glucose tolerance, insulin resistance, and metabolic inflexibility were measured .
  • Results : Mice exhibited increased body weight gain and an increase in total fat mass, with a specific augmentation in visceral adipose depots. Dietary Tolylfluanid exposure induced glucose intolerance, insulin resistance, and metabolic inflexibility .

Safety And Hazards

Tolylfluanid is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3). It is also hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 .

properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
Source PubChem
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InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8042478
Record name Tolylfluanid
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Molecular Weight

347.3 g/mol
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Physical Description

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline]
Record name Tolylfluanid
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Boiling Point

Decomposes on distillation
Record name TOLYLFLUANID
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Solubility

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C
Record name TOLYLFLUANID
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Density

1.52 g/cu cm
Record name TOLYLFLUANID
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Vapor Pressure

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C
Record name Tolylfluanid
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Record name TOLYLFLUANID
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Product Name

Tolylfluanid

Color/Form

Colorless crystals

CAS RN

731-27-1
Record name Tolylfluanid
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Record name Tolylfluanid [BSI:ISO]
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Record name Tolylfluanid
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Record name Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide
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Record name TOLYLFLUANID
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Record name TOLYLFLUANID
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Melting Point

93 °C
Record name TOLYLFLUANID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
BA Neel, MJ Brady, RM Sargis - Molecular endocrinology, 2013 - academic.oup.com
Glucocorticoid signaling plays a critical role in regulating energy metabolism. Emerging data implicate environmental endocrine-disrupting chemicals as contributors to the obesity and …
Number of citations: 56 academic.oup.com
SM Regnier, AG Kirkley, H Ye, E El-Hashani… - …, 2015 - academic.oup.com
Environmental endocrine disruptors are implicated as putative contributors to the burgeoning metabolic disease epidemic. Tolylfluanid (TF) is a commonly detected fungicide in Europe, …
Number of citations: 49 academic.oup.com
RM Sargis, BA Neel, CO Brock, Y Lin, AT Hickey… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… ► Insulin signaling in primary rodent and human adipocytes was impaired by the fungicide tolylfluanid. ► Tolylfluanid specifically reduced the mRNA and protein expression of insulin …
Number of citations: 66 www.sciencedirect.com
HB Christensen, K Granby… - Food Additives & …, 2003 - Taylor & Francis
… were investigated for the three fungicides tolylfluanid, fenhexamid and pyrimethanil, which … 37% for tolylfluanid, by 34% for fenhexamid and by 19% for pyrimethanil. For tolylfluanid and …
Number of citations: 57 www.tandfonline.com
S Cho, J Kim, G Kang, TH Kim - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
The title compound, C10H13Cl2FN2O2S2 {systematic name: N-[(dichlorofluoromethyl)sulfanyl]-N′,N′-dimethyl-Np-tolylsulfamide}, is a well known fungicide. The dihedral angle …
Number of citations: 9 scripts.iucr.org
SM Regnier, AG Kirkley, D Ruiz… - Endocrine …, 2018 - ec.bioscientifica.com
Emerging evidence implicates environmental endocrine-disrupting chemicals (EDCs) in the pathogenesis of metabolic diseases such as obesity and diabetes; however, the interactions …
Number of citations: 12 ec.bioscientifica.com
I Šutiaková, N Kovalkovičová, J Legath… - … Science and Health …, 2010 - Taylor & Francis
… Tolylfluanid did not affect the nuclear division index at all treatment concentrations. Our in vitro results thus demonstrate that tolylfluanid … to Euparen Multi (tolylfluanid) may cause …
Number of citations: 7 www.tandfonline.com
H Merabet, S Dutzmann, I Haeuser-Hahn… - VIII International Rubus …, 2001 - actahort.org
… Tolylfluanid is safe to all … Tolylfluanid is being developed and registered on a world-wide level, including on Rubus and Ribes spp.. The chemical and biological profile of tolylfluanid and …
Number of citations: 6 www.actahort.org
Y Cai, JT Koning, K Bester, UE Bollmann - Science of The Total …, 2021 - Elsevier
To prevent the growth of unwanted organisms on ship hulls, antifouling paints, containing biocides such as tolylfluanid (N-[dichlor(fluor)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-…
Number of citations: 9 www.sciencedirect.com
S Regnier, X Zhang, E El-Hashani, A Kirkley… - … : 96th Annual Meeting …, 2014 - academia.edu
Materials and Methods Adult Feeding Studies: Eight-week old male C57BL/6 mice were fed a normal chow or high fat diet (HFD)(21% milk fat, 45% kcal from fat) with or without …
Number of citations: 1 www.academia.edu

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